molecular formula C7H4BrNO3 B15316600 2-(2-Bromopyridin-4-yl)-2-oxoacetic acid

2-(2-Bromopyridin-4-yl)-2-oxoacetic acid

Cat. No.: B15316600
M. Wt: 230.02 g/mol
InChI Key: YMNOMVCQCPVFEM-UHFFFAOYSA-N
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Description

2-(2-Bromopyridin-4-yl)-2-oxoacetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromopyridin-4-yl)-2-oxoacetic acid typically involves the bromination of pyridine derivatives followed by the introduction of the oxoacetic acid group. One common method involves the reaction of 2-bromopyridine with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromopyridin-4-yl)-2-oxoacetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the oxo group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: :

Properties

Molecular Formula

C7H4BrNO3

Molecular Weight

230.02 g/mol

IUPAC Name

2-(2-bromopyridin-4-yl)-2-oxoacetic acid

InChI

InChI=1S/C7H4BrNO3/c8-5-3-4(1-2-9-5)6(10)7(11)12/h1-3H,(H,11,12)

InChI Key

YMNOMVCQCPVFEM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)C(=O)O)Br

Origin of Product

United States

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